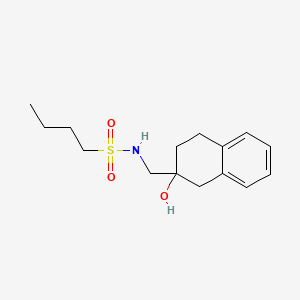

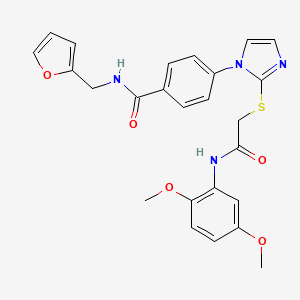

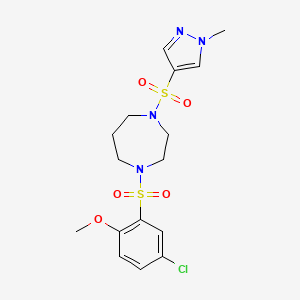

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,2,3,4-tetrahydronaphthalene, also known as tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .

Synthesis Analysis

Tetralin can be produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated .Molecular Structure Analysis

The molecular structure of tetralin consists of a two-ring system with one aromatic ring and one saturated ring . The IUPAC Standard InChI for tetralin is InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9 (10)5-1/h1-2,5-6H,3-4,7-8H2 .Chemical Reactions Analysis

Tetralin has been used in sodium-cooled fast reactors as a secondary coolant to keep sodium seals around pump impellers solidified . It is also used for the laboratory synthesis of hydrogen bromide .Physical And Chemical Properties Analysis

Tetralin is a colorless liquid with a density of 0.970 g/cm3. It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .Applications De Recherche Scientifique

Drug Research and Development

The compound’s structure suggests potential pharmacological activity. Researchers have investigated its synthetic analogs and heteroannelated derivatives. These derivatives can serve as building blocks for novel drugs. For instance, 4-hydroxy-2-quinolones, a related class of compounds, exhibit interesting pharmaceutical and biological activities. Their synthesis and applications have been a subject of recent research .

Anticancer Agents

Exploring 3-alkylated 2-hydroxy-1,4-naphthoquinones reveals their potential importance in anticancer drug development. These compounds may exhibit cytotoxic effects against cancer cells, making them promising candidates for further investigation .

Anti-Inflammatory and Analgesic Properties

Indole derivatives, including those related to our compound, have diverse biological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown anti-inflammatory and analgesic effects. These findings highlight the potential therapeutic applications of indole-based compounds .

Amide Synthesis

The compound can participate in amide synthesis reactions. For instance, N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide can be synthesized using DCC-mediated coupling between carboxylic acids and amines. Such synthetic procedures are valuable for creating new compounds with specific properties .

Safety and Hazards

Mécanisme D'action

The exact mode of action would depend on the specific targets of the compound and how it interacts with them. This could involve binding to a receptor or enzyme, altering its activity, and triggering downstream effects in the cell .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and overall effect. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The molecular and cellular effects of the compound’s action would be the result of its interactions with its targets and the subsequent changes in cellular processes. This could include changes in gene expression, protein activity, or cellular signaling pathways .

Finally, environmental factors can influence the compound’s action, efficacy, and stability. These can include factors such as temperature, pH, and the presence of other substances that could interact with the compound .

Propriétés

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-2-3-10-20(18,19)16-12-15(17)9-8-13-6-4-5-7-14(13)11-15/h4-7,16-17H,2-3,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSRLWQISIIBMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1(CCC2=CC=CC=C2C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)butane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2698818.png)

![N-(2-phenylpropyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2698822.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2698824.png)

![2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-phenylethan-1-one](/img/structure/B2698826.png)

![4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2698836.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3,4-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2698841.png)